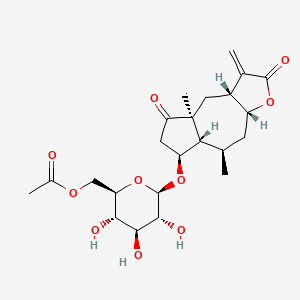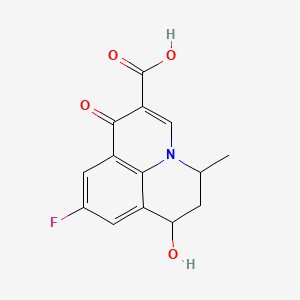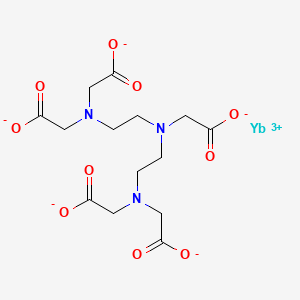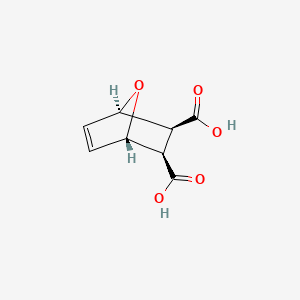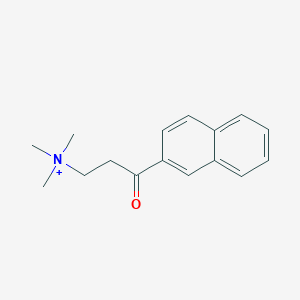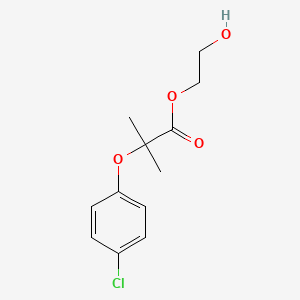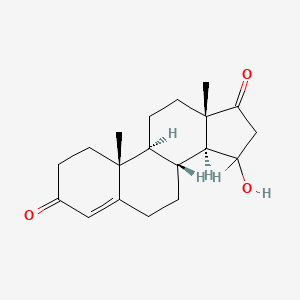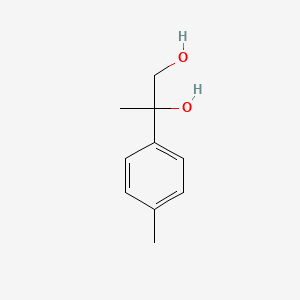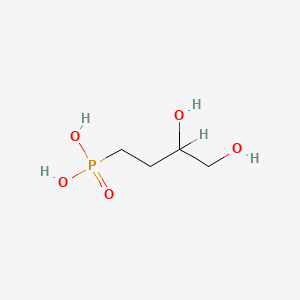
3,4-Dihydroxybutyl-1-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxybutyl-1-phosphonic acid is a phosphonic acid derivative characterized by the presence of two hydroxyl groups and a phosphonic acid group attached to a butyl chain. This compound is of interest due to its structural similarity to glycerol-3-phosphate, making it a valuable analog in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxybutyl-1-phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybutyl alcohol with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-dihydroxybutyl alcohol and phosphorous acid.
Conditions: Acidic medium, often using hydrochloric acid as a catalyst.
Procedure: The reactants are mixed and heated to promote the formation of the phosphonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods One such method is the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybutyl-1-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphonic acid group can be reduced to form phosphinic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed
Oxidation: Formation of 3,4-dioxobutyl-1-phosphonic acid.
Reduction: Formation of 3,4-dihydroxybutyl-1-phosphinic acid.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Scientific Research Applications
3,4-Dihydroxybutyl-1-phosphonic acid has several applications in scientific research:
Biochemistry: Used as an analog of glycerol-3-phosphate to study metabolic pathways and enzyme interactions.
Microbiology: Investigated for its effects on bacterial growth and metabolism, particularly in Escherichia coli.
Pharmacology: Explored for its potential as a bioactive compound in drug development.
Material Science: Utilized in the synthesis of novel materials with unique properties due to its phosphonic acid group.
Mechanism of Action
The mechanism of action of 3,4-dihydroxybutyl-1-phosphonic acid involves its interaction with enzymes involved in glycerol-3-phosphate metabolism. It acts as a competitive inhibitor for enzymes such as glycerol-3-phosphate dehydrogenase and acyl coenzyme A:glycerol-3-phosphate acyltransferase . By mimicking the natural substrate, it interferes with the normal metabolic processes, leading to altered phospholipid synthesis and cell growth inhibition.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl-1-phosphonic acid: A three-carbon analog with similar inhibitory effects on bacterial growth.
Glycerol-3-phosphate: The natural substrate for enzymes involved in glycerol metabolism.
Phosphatidylglycerol phosphate: A related phospholipid intermediate in bacterial cell membranes.
Uniqueness
3,4-Dihydroxybutyl-1-phosphonic acid is unique due to its four-carbon structure, which provides distinct steric and electronic properties compared to its three-carbon analogs. This uniqueness allows it to interact differently with metabolic enzymes, making it a valuable tool for studying specific biochemical pathways.
Properties
CAS No. |
37636-10-5 |
|---|---|
Molecular Formula |
C4H11O5P |
Molecular Weight |
170.1 g/mol |
IUPAC Name |
3,4-dihydroxybutylphosphonic acid |
InChI |
InChI=1S/C4H11O5P/c5-3-4(6)1-2-10(7,8)9/h4-6H,1-3H2,(H2,7,8,9) |
InChI Key |
ZUCRMPBYWBAFDW-UHFFFAOYSA-N |
SMILES |
C(CP(=O)(O)O)C(CO)O |
Canonical SMILES |
C(CP(=O)(O)O)C(CO)O |
Synonyms |
3,4-dihydroxybutyl-1-phosphonic acid 3,4-dihydroxybutyl-1-phosphonic acid, (+-)-isomer 3,4-dihydroxybutyl-1-phosphonic acid, dilithium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


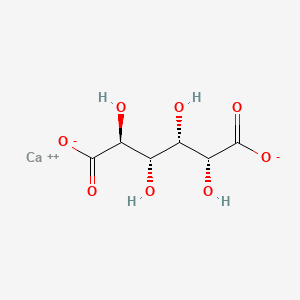
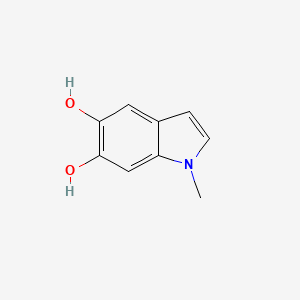
![3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B1201880.png)


